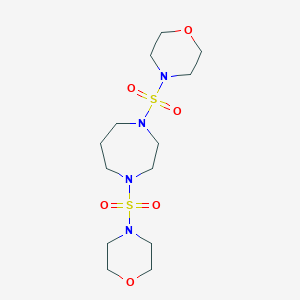![molecular formula C13H14N2O3S B289067 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)
1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, commonly known as DSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP is a small molecule inhibitor that targets a specific protein kinase, known as protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).
Wirkmechanismus
DSP acts as a small molecule inhibitor of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by binding to the ATP-binding site of the kinase domain, thus preventing its activation. This leads to the inhibition of the UPR pathway and the induction of ER stress and apoptosis in cancer cells. In addition, DSP has been shown to inhibit the phosphorylation of eIF2α, a downstream target of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which is involved in the regulation of protein synthesis and the UPR pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSP have been extensively studied in vitro and in vivo. In cancer cells, DSP has been shown to induce ER stress and apoptosis, leading to cell death. In addition, DSP has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In the context of neurodegenerative diseases, DSP has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DSP in lab experiments is its specificity for 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which allows for the selective inhibition of this kinase without affecting other signaling pathways. This makes it a valuable tool for studying the role of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone in various cellular processes. However, one of the limitations of using DSP is its potential off-target effects, which may lead to unintended consequences in experimental systems. Therefore, it is important to use appropriate controls and validation methods to ensure the specificity of DSP in experimental systems.
Zukünftige Richtungen
There are several future directions for the research on DSP. One area of interest is the development of more potent and selective inhibitors of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which may have improved therapeutic potential for cancer and neurodegenerative diseases. In addition, the role of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone in other cellular processes, such as autophagy and metabolism, is still poorly understood and requires further investigation. Finally, the development of novel drug delivery systems for DSP may improve its efficacy and reduce potential side effects in clinical applications.
Synthesemethoden
The synthesis of DSP involves the reaction of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to yield DSP. The synthesis method of DSP has been well-established in the literature and can be easily reproduced in the laboratory.
Wissenschaftliche Forschungsanwendungen
DSP has been shown to have potential applications in a wide range of scientific research areas. One of the main areas of interest is cancer research, as 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone has been implicated in the development and progression of various types of cancer. Inhibition of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by DSP has been shown to induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. DSP has also been studied in the context of neurodegenerative diseases, as 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone has been shown to play a role in the pathogenesis of Alzheimer's disease and Parkinson's disease. Inhibition of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by DSP has been shown to protect neurons from ER stress-induced cell death, suggesting that it may have therapeutic potential for these diseases.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O3S/c1-9-13(11(3)16)10(2)15(14-9)19(17,18)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI-Schlüssel |
GOFGECPDCYVMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)C(=O)C |
Kanonische SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)


